

Step-by-step guide for tetranor-PGFM ELISA kit

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Compound of Interest		
Compound Name:	tetranor-PGFM	
Cat. No.:	B031682	Get Quote

Application Notes for Tetranor-PGFM ELISA Kit Introduction

Tetranor-PGFM (13,14-dihydro-15-keto-tetranor-prostaglandin F2 α) is a major urinary metabolite of prostaglandin F2 α (PGF2 α). PGF2 α is a biologically active lipid compound involved in a variety of physiological and pathological processes, including inflammation, smooth muscle contraction, and reproductive functions. Due to the short half-life of PGF2 α in circulation, direct measurement is often challenging. **Tetranor-PGFM**, being a stable and abundant downstream metabolite, serves as a reliable biomarker for endogenous PGF2 α production. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of **tetranor-PGFM** in various biological samples.

Assay Principle

This kit is a competitive immunoassay designed to quantify **tetranor-PGFM** in samples such as serum, plasma, urine, and fecal extracts. The assay is based on the competition between unlabeled **tetranor-PGFM** in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled **tetranor-PGFM** for a limited number of binding sites on a specific polyclonal antibody.

The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. During the incubation, the **tetranor-PGFM** antibody binds to the **tetranor-PGFM** in the sample or the HRP-conjugate. This antibody-antigen complex is then captured by the coated goat anti-rabbit IgG. After a wash step to remove unbound components, a substrate solution (TMB) is added. The color development is inversely proportional to the concentration of **tetranor-PGFM** in the sample.



The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentration of **tetranor-PGFM** in the samples is determined by interpolating from this curve.

Signaling Pathway of PGF2α Metabolism

The following diagram illustrates the metabolic pathway of Prostaglandin F2 α (PGF2 α) to its stable urinary metabolite, **tetranor-PGFM**.



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PGF2α Metabolism Pathway

Data Presentation Standard Curve Data

A typical standard curve is generated by performing a serial dilution of the **tetranor-PGFM** standard. The following table represents example data for a standard curve.

Standard Concentration (pg/mL)	Optical Density (OD) at 450 nm
3200	0.250
1600	0.450
800	0.750
400	1.100
200	1.500
100	1.900
50	2.200
0 (B0)	2.500



Note: Data is for demonstration purposes only. A new standard curve must be generated for each assay.

Cross-Reactivity

The specificity of the antibody is crucial for accurate measurement. The following table summarizes the cross-reactivity of the antibody with related compounds.

Compound	Cross-Reactivity (%)
tetranor-PGFM	100
tetranor-PGEM	< 0.1
11β-PGF2α	< 0.1
PGF2β	< 0.1
PGAM	< 0.1

Experimental Protocols Materials Required but Not Provided

- · Distilled or deionized water
- Microtiter plate reader capable of measuring absorbance at 450 nm
- Plate shaker
- Automated or manual plate washer
- Calibrated adjustable precision pipettes and tips
- Glass or plastic tubes for dilutions
- Vortex mixer

Reagent Preparation



- 1X Wash Buffer: Dilute the 20X Wash Buffer Concentrate with distilled or deionized water.
 For example, add 15 mL of 20X Wash Buffer Concentrate to 285 mL of water to make 300 mL of 1X Wash Buffer.
- 1X Assay Buffer: Dilute the 5X Assay Buffer Concentrate with distilled or deionized water. For example, add 14 mL of 5X Assay Buffer Concentrate to 56 mL of water to make 70 mL of 1X Assay Buffer.
- Standard Curve Preparation:
 - Label tubes #1 through #8.
 - Add the appropriate volume of 1X Assay Buffer to each tube as indicated in the kit manual.
 - Prepare the highest standard (e.g., 3200 pg/mL) by diluting the provided stock standard in 1X Assay Buffer.
 - Perform a serial dilution to prepare the remaining standards (e.g., 1600, 800, 400, 200, 100, and 50 pg/mL). Tube #8 will contain only 1X Assay Buffer and serve as the zero standard (B0).

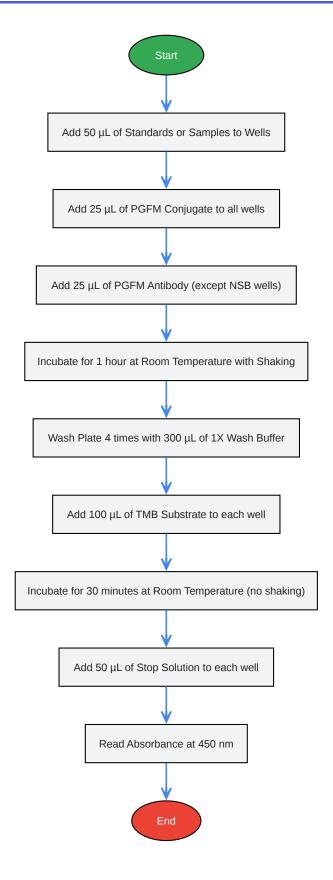
Sample Preparation

- Serum and Plasma: Samples should be diluted based on the expected concentration of tetranor-PGFM. A minimum dilution of 1:8 with 1X Assay Buffer is recommended to minimize matrix effects.
- Urine: Urine samples should be diluted at least 1:8 with 1X Assay Buffer.
- Fecal Extracts: Follow a suitable extraction protocol. The final extract should be diluted in 1X
 Assay Buffer to ensure the ethanol concentration is below 5%.

Assay Procedure

The following diagram outlines the general workflow for the **tetranor-PGFM** ELISA.





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